2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol. This compound features a cyclopropyl group, a quinolin-8-yloxy moiety, and a pyrrolidin-1-yl ethanone structure, making it a unique and complex molecule.
Preparation Methods
The synthesis of 2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one involves several steps, including the formation of intermediate compounds. One common method involves the reaction of quinoline derivatives with pyrrolidine and cyclopropyl ketone under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts or reagents like sodium hydroxide .
Chemical Reactions Analysis
2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with different functional groups using reagents like halogens or alkylating agents
Scientific Research Applications
2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, the compound may interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline N-oxides: Compounds with similar oxidation states and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyclopropyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(11-13-6-7-13)20-10-8-15(12-20)22-16-5-1-3-14-4-2-9-19-18(14)16/h1-5,9,13,15H,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPCZVADIYNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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